2-Bromo-6-fluorobenzoyl chloride

Description

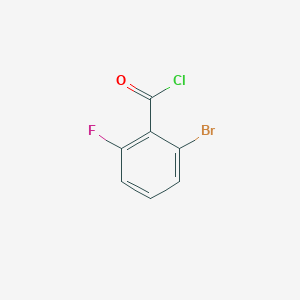

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOQNOOLDFFUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649949 | |

| Record name | 2-Bromo-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-20-0 | |

| Record name | 2-Bromo-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-fluorobenzoyl chloride CAS number and properties

An In-Depth Technical Guide to 2-Bromo-6-fluorobenzoyl Chloride: Properties, Synthesis, and Applications for Researchers

This guide provides a comprehensive technical overview of this compound, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, a validated synthetic protocol, its reactivity, and critical safety considerations, offering field-proven insights to support your research endeavors.

Core Compound Identification and Properties

This compound is a substituted aromatic acyl chloride. Its trifunctional nature—featuring an acyl chloride, a bromo group, and a fluoro group—makes it a versatile building block in organic synthesis. The strategic placement of the bromine and fluorine atoms ortho to the acyl chloride group imparts unique reactivity and allows for selective, sequential transformations, which is highly valuable in the construction of complex molecular architectures.

The CAS number for this compound is 1020718-20-0 .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1020718-20-0 | [1][2][3][5] |

| Molecular Formula | C₇H₃BrClFO | [1][2][3] |

| Molecular Weight | 237.45 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Boiling Point | 236 °C | [1] |

| Density | 1.742 g/cm³ | [1] |

| Flash Point | 97 °C | [1] |

| Purity | Commercially available in 95% to >98% purity | [2][5][6] |

| Appearance | Not specified, but typically a liquid | [7] (by analogy) |

| Storage | Store under inert atmosphere at 2-8°C | [5][8] |

| SMILES | C1=CC(=C(C(=C1)Br)C(=O)Cl)F | [1][3] |

| InChIKey | ZQOQNOOLDFFUDH-UHFFFAOYSA-N | [1][4] |

Synthesis Protocol: A Self-Validating System

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of the corresponding carboxylic acid. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is deliberate; it is highly effective, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product.

Experimental Protocol: Synthesis from 2-Bromo-6-fluorobenzoic Acid [9]

-

Step 1: Reaction Setup

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-bromo-6-fluorobenzoic acid (1.0 eq).

-

The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

This entire setup must be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.

-

-

Step 2: Reagent Addition

-

Carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 equivalents or used as the solvent) to the flask. The excess ensures the reaction goes to completion.

-

-

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C).

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The solid carboxylic acid will dissolve as it is converted to the liquid acyl chloride.

-

-

Step 4: Product Isolation and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

The resulting crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, distillation under reduced pressure can be performed. The quantitative yield is typical for this type of reaction.[9]

-

Causality in Protocol Design: The use of excess thionyl chloride drives the equilibrium of the reaction forward, ensuring complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate. Performing the reaction under an inert atmosphere is critical because acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the starting carboxylic acid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate, primarily used in acylation reactions. The acyl chloride is a highly electrophilic functional group, readily reacting with a wide range of nucleophiles.

-

Amide Formation: Its most common application is reacting with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Ester Formation: Reaction with alcohols yields the corresponding esters.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃).

The presence of the ortho-bromo and ortho-fluoro substituents allows for subsequent modifications. For instance, the bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at that position. This sequential reactivity is a powerful tool for building molecular diversity in drug discovery programs. For example, related building blocks like 2-Bromo-6-chlorobenzaldehyde are crucial in synthesizing Bruton's tyrosine kinase (BTK) inhibitors, highlighting the importance of such substitution patterns in creating complex, biologically active molecules.[10]

Diagram 2: Typical Amidation Reaction

Caption: Reaction of this compound with an amine.

Safety and Handling

As a reactive acyl chloride, this compound must be handled with care in a well-ventilated fume hood.

-

Hazard Classification: It is classified as corrosive. Hazard statements include H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11][12]

-

Handling Precautions: Avoid breathing vapors.[6] Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere to prevent decomposition. It reacts with water and other protic solvents.[12]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.[5][8]

References

- 1. americanelements.com [americanelements.com]

- 2. halochem.com [halochem.com]

- 3. This compound | C7H3BrClFO | CID 26343906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. This compound 95% | CAS: 1020718-20-0 | AChemBlock [achemblock.com]

- 7. 2-ブロモベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1020718-20-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 1020718-20-0 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. angenechemical.com [angenechemical.com]

A Technical Guide to 2-Bromo-6-fluorobenzoyl Chloride: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 2-Bromo-6-fluorobenzoyl chloride, a key halogenated building block in modern organic synthesis. Its unique substitution pattern, featuring an electrophilic acyl chloride moiety sterically flanked by bromine and fluorine atoms, imparts distinct reactivity and makes it a valuable intermediate in the development of complex molecules for the pharmaceutical and materials science sectors. We will explore its fundamental properties, synthesis, characteristic reactions, and safety protocols, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is a compound whose identity and purity are confirmed through a combination of physical constants and spectroscopic analysis.

Compound Identity & Properties

The key identifiers and physical properties for this compound are summarized below. These data are critical for reaction stoichiometry calculations, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1020718-20-0 | [1][3][4] |

| Molecular Formula | C₇H₃BrClFO | [1][3] |

| Molecular Weight | 237.45 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(=O)Cl)F | [1][2] |

| Boiling Point | 236 °C | [5] |

| Density | 1.742 g/cm³ | [5] |

| Flash Point | 97 °C | [5] |

| Purity (Typical) | ≥95-98% | [3][6] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of molecular structure. While experimental spectra should always be acquired for batch-specific confirmation, the following data describe the expected spectroscopic profile for this compound, derived from established principles and analysis of analogous structures.[7][8]

-

¹H NMR (Proton NMR): The proton spectrum is expected to be complex due to fluorine-proton coupling. Three distinct signals corresponding to the aromatic protons (H-3, H-4, H-5) would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The splitting patterns will be intricate, showing both proton-proton and proton-fluorine coupling constants.

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display seven unique signals. The carbonyl carbon (C=O) is the most deshielded, appearing around 165-170 ppm. The six aromatic carbons will appear in the δ 115-140 ppm range, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum is the strong, sharp absorption band of the acyl chloride carbonyl (C=O) stretch. Due to the electron-withdrawing effects of the adjacent aromatic ring and halogens, this peak is found at a high wavenumber, typically in the range of 1750-1800 cm⁻¹ .[7] Other significant peaks include aromatic C=C stretching (1550-1650 cm⁻¹) and C-Halogen stretches (C-Br, C-F, C-Cl) in the fingerprint region (< 1200 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum provides crucial information about the molecular weight and elemental composition. The molecular ion peak ([M]⁺) will exhibit a distinctive isotopic cluster. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), resulting in prominent M⁺, M+2, and M+4 peaks.[8][9]

Synthesis Protocol and Mechanistic Insight

This compound is most reliably prepared from its corresponding carboxylic acid precursor, 2-bromo-6-fluorobenzoic acid. The transformation involves the substitution of the hydroxyl group with a chloride, a fundamental reaction in organic chemistry.

Recommended Synthesis Workflow

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is highly effective and widely used in laboratory and industrial settings. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product.[10]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the laboratory-scale synthesis of this compound.[11]

-

Pre-reaction Setup:

-

Equip a flame-dried, three-neck round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is scrupulously dry.

-

Operate within a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

-

Reaction Execution:

-

Charge the flask with 2-bromo-6-fluorobenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 5-10 eq) via an addition funnel. The reaction can be run neat or with an anhydrous solvent like benzene or toluene.[10]

-

Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. Reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. A rotary evaporator is ideal for this step. Causality: This step is crucial as any remaining thionyl chloride can interfere with subsequent reactions.

-

The resulting crude this compound is often of sufficient purity (typically >95%) for use in further synthetic steps. If higher purity is required, fractional distillation under high vacuum can be performed.

-

Chemical Reactivity and Synthetic Utility

Acyl halides are among the most reactive carboxylic acid derivatives, serving as powerful acylating agents.[12] The reactivity of this compound is centered on the highly electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution

The cornerstone of acyl halide chemistry is nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride anion, a very good leaving group. This mechanism is common across reactions with water, alcohols, and amines.[13]

Caption: Reactivity hub of this compound.

-

Hydrolysis: Acyl halides react vigorously, often exothermically, with water to form the corresponding carboxylic acid.[14] This is why anhydrous conditions are critical during its synthesis and handling.

-

Reaction with Alcohols (Esterification): In the presence of a non-nucleophilic base like pyridine (which serves to neutralize the HCl byproduct), this compound reacts smoothly with primary and secondary alcohols to yield esters.[15]

-

Reaction with Amines (Amidation): This reaction is typically rapid and high-yielding. It reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. Two equivalents of the amine are often used: one as the nucleophile and the second to neutralize the HCl generated.[13]

Applications in Drug Discovery and Advanced Materials

The true value of a building block like this compound is demonstrated by its incorporation into high-value, complex molecules. While direct applications are often proprietary, the structural motif is found in compounds investigated for various therapeutic areas. The related aldehyde, 2-bromo-6-fluorobenzaldehyde, is a known intermediate for synthesizing phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases like psoriasis.[16] The benzoyl chloride is a direct precursor to amides and esters that can serve as isosteres or functional replacements in such drug candidates.

This scaffold is a key component in the synthesis of:

-

Heterocyclic compounds: It can be used to construct quinazolinones and benzodiazepines, privileged structures in medicinal chemistry known for their diverse biological activities.[17][18]

-

Specialty Polymers and Materials: Acyl chlorides are used to synthesize polyesters and polyamides. The specific halogenation pattern of this molecule can be exploited to create materials with tailored properties, such as flame retardancy or modified electronic characteristics.[19]

Safety, Handling, and Storage

Trustworthiness through Safety: The high reactivity of acyl halides necessitates stringent safety protocols. Adherence to these guidelines is non-negotiable for ensuring operator safety and experimental integrity.

-

Hazards:

-

Corrosive: this compound is corrosive to skin, eyes, and mucous membranes.[20]

-

Lachrymator: As a volatile acyl halide, its vapors are highly irritating to the eyes and respiratory system.[14] It reacts with moisture on surfaces (like the eye) to produce HCl and the parent carboxylic acid, causing severe irritation.

-

Water Reactive: Reacts with water to release corrosive HCl gas.

-

-

Handling Protocol:

-

Always handle this compound inside a well-ventilated fume hood.

-

Wear comprehensive PPE: chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Use only dry glassware and anhydrous solvents to prevent unwanted reactions.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, especially water and bases.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[6]

-

Conclusion

This compound is a highly versatile and reactive chemical intermediate. Its trifunctional nature—an acyl chloride for nucleophilic substitution and two distinct halogen atoms for cross-coupling or further functionalization—makes it a powerful tool for synthetic chemists. By understanding its physicochemical properties, reactivity profile, and handling requirements, researchers can effectively leverage this building block to construct novel and complex molecular architectures for a wide range of applications, from next-generation therapeutics to advanced functional materials.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C7H3BrClFO | CID 26343906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. halochem.com [halochem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 1020718-20-0 [m.chemicalbook.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 1020718-20-0 [chemicalbook.com]

- 12. Acid halide | Organic Synthesis, Reactions & Properties | Britannica [britannica.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acyl halide - Wikipedia [en.wikipedia.org]

- 15. reactionweb.io [reactionweb.io]

- 16. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. innospk.com [innospk.com]

- 20. Acyl halide - Sciencemadness Wiki [sciencemadness.org]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-fluorobenzoyl chloride from 2-bromo-6-fluorobenzoic acid

<M>

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-fluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a comparative analysis of chlorinating agents, a step-by-step experimental protocol, and critical safety considerations. By elucidating the causality behind experimental choices and grounding the protocol in established chemical principles, this guide aims to serve as a self-validating system for the successful and safe execution of this important chemical transformation.

Introduction: The Significance of this compound

This compound is a valuable and highly reactive building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and an acyl chloride group on a benzene ring, allows for a diverse range of subsequent chemical modifications. This versatility makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and fluoro substituents influences the electronic properties and conformational preferences of the molecule, which can be crucial for biological activity.

The conversion of the relatively stable 2-bromo-6-fluorobenzoic acid to the highly reactive this compound is a pivotal step in its utilization. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, enabling them to readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles, including alcohols, amines, and organometallic reagents. This enhanced reactivity is the cornerstone of its utility in constructing complex molecular architectures.

Mechanistic Insights: The Conversion of a Carboxylic Acid to an Acyl Chloride

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry.[1][2][3] The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult.[4] Therefore, the reaction necessitates the use of a chlorinating agent to convert the hydroxyl group into a better leaving group.[4][5] The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][3][6][7]

The Role of Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids.[8] The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[4][5][9] This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate.[6] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[6] The reaction is driven to completion by the irreversible decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8][9] This is a significant advantage as the gaseous byproducts are easily removed from the reaction mixture, simplifying purification.[8][10]

A Comparative Look at Other Chlorinating Agents

While thionyl chloride is often the reagent of choice, other chlorinating agents have their specific applications and considerations:

-

Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride reacts under milder conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[11] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which also simplifies workup.[11]

-

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that reacts readily with carboxylic acids.[6][7] However, the solid nature of the reagent and the formation of phosphorus oxychloride (POCl₃) as a liquid byproduct can complicate the purification of the desired acyl chloride, often requiring fractional distillation.[3][7]

-

Phosphorus Trichloride (PCl₃): PCl₃ is another effective reagent, but it has a lower atom economy, as only three of the five chlorine atoms are utilized. The byproduct, phosphorous acid (H₃PO₃), is a solid that can be challenging to separate from the product.[7][12]

For the synthesis of this compound, thionyl chloride is a practical and efficient choice due to the straightforward reaction conditions and the convenient removal of byproducts.[13]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-bromo-6-fluorobenzoic acid using thionyl chloride.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-6-fluorobenzoic acid | ≥98% | Commercially Available | Ensure the starting material is dry. |

| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | Use a fresh bottle; handle with extreme caution in a fume hood.[14][15] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as a catalyst (optional but recommended). |

| Anhydrous Toluene | Anhydrous | Commercially Available | Can be used as a solvent to facilitate the reaction and aid in the removal of excess thionyl chloride. |

Equipment

-

Round-bottom flask (dried in an oven and cooled under an inert atmosphere)

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or nitrogen/argon inlet for an inert atmosphere

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-bromo-6-fluorobenzoic acid (1.0 equivalent). The flask should be under a positive pressure of an inert gas like nitrogen or argon.[16]

-

Addition of Reagents: To the flask, add an excess of thionyl chloride (typically 2-5 equivalents).[13] The use of an excess ensures the complete conversion of the carboxylic acid. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[17] Anhydrous toluene can also be added as a solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80 °C) with vigorous stirring.[13][17] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[13]

-

Workup and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride must be removed. This is typically achieved by distillation under reduced pressure using a rotary evaporator.[16][17][18] To facilitate the removal of the last traces of thionyl chloride, anhydrous toluene can be added and co-evaporated (azeotropic removal).

-

The resulting crude this compound is often of sufficient purity for subsequent reactions.[13] If further purification is required, vacuum distillation can be performed, although care must be taken due to the reactive nature of the product.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretch of the acyl chloride (typically around 1780-1815 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Safety and Handling: A Critical Imperative

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[16][19] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][19][20] In case of skin contact, immediately flush with copious amounts of water.[14]

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize these acidic gases (e.g., a bubbler containing a sodium hydroxide solution).

-

This compound: The product is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

General Precautions: All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.[16][21] The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the acyl chloride product.

Visualization of the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-bromo-6-fluorobenzoic acid is a robust and essential transformation for chemists in the fields of drug discovery and materials science. By understanding the underlying reaction mechanism, carefully selecting the appropriate chlorinating agent, and adhering to a well-defined and safe experimental protocol, researchers can reliably produce this valuable intermediate. This guide provides the necessary technical details and practical insights to empower scientists to confidently and successfully perform this synthesis, paving the way for the development of novel and impactful chemical entities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. This compound CAS#: 1020718-20-0 [m.chemicalbook.com]

- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. westliberty.edu [westliberty.edu]

- 20. merckmillipore.com [merckmillipore.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 2-Bromo-6-fluorobenzoyl Chloride: Starting Materials and Methodologies

Executive Summary: 2-Bromo-6-fluorobenzoyl chloride is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. Its utility stems from the distinct reactivity of its acyl chloride group and the strategic placement of bromo and fluoro substituents on the aromatic ring, which allows for diverse downstream modifications. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the critical preparation of its immediate precursor, 2-bromo-6-fluorobenzoic acid, and the subsequent conversion to the target acyl chloride. We will explore multiple pathways, evaluate their respective merits, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Final Transformation: From Carboxylic Acid to Acyl Chloride

The most direct and universally employed strategy for synthesizing this compound (CAS: 1020718-20-0) is the chlorination of its corresponding carboxylic acid, 2-Bromo-6-fluorobenzoic acid (CAS: 2252-37-1).[1][2] This conversion is a cornerstone of organic synthesis, and several reliable reagents are available for this purpose. The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective and commonly used reagent for converting carboxylic acids to acyl chlorides.[3] Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, simplifying the workup process.[4][5]

Causality of Experimental Choice: The reaction is typically performed using an excess of thionyl chloride, which can serve as both the reagent and the solvent. Refluxing the mixture ensures the reaction goes to completion. The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate, which renders the hydroxyl group an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the collapse of the intermediate into the gaseous byproducts.[6][7][8]

Figure 1: Mechanism of Acyl Chloride formation using Thionyl Chloride.

Experimental Protocol: Thionyl Chloride Method

-

To 1.0 mmol of 2-bromo-6-fluorobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 5 mL of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude this compound is often of sufficient purity for subsequent steps, yielding a near-quantitative conversion.[1]

Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for this transformation, often preferred for its milder reaction conditions and high selectivity.[9] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Causality of Experimental Choice: The DMF catalyst reacts first with oxalyl chloride to form an electrophilic Vilsmeier reagent in situ. This intermediate is highly reactive towards the carboxylic acid, activating it for nucleophilic attack by the chloride ion. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all volatile, which again facilitates a simple workup.[9][10][11] This method is particularly useful for substrates that may be sensitive to the higher temperatures required for the thionyl chloride method.

Figure 2: Catalytic cycle for Acyl Chloride synthesis via Oxalyl Chloride/DMF.

Comparison of Common Chlorinating Agents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in solvent, reflux | High reactivity, volatile byproducts, cost-effective.[4] | Harsh conditions (high temp), can cause side reactions in sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) | DCM or similar solvent, RT, cat. DMF | Milder conditions, high selectivity, volatile byproducts.[3][9] | More expensive than SOCl₂, byproduct CO is highly toxic. |

| Phosphorus Trichloride (PCl₃) | Neat or in solvent, reflux | Effective for some substrates. | Stoichiometry requires 3 eq. of acid per PCl₃, non-volatile byproduct (H₃PO₃).[12] |

| Phosphorus Pentachloride (PCl₅) ** | Neat or in solvent, RT or gentle heat | High reactivity. | Solid reagent can be difficult to handle, non-volatile byproduct (POCl₃).[6] |

Synthesis of the Key Precursor: 2-Bromo-6-fluorobenzoic Acid

The availability of 2-bromo-6-fluorobenzoic acid is the critical factor in the overall synthesis. Several distinct routes have been established, starting from more fundamental building blocks.

Route A: Multi-step Synthesis from o-Fluorobenzonitrile

This pathway represents a robust, albeit lengthy, approach that is suitable for larger-scale production due to the low cost of the initial starting material.[13][14] The synthesis involves a sequence of standard aromatic transformations.

Figure 3: Synthetic sequence starting from o-Fluorobenzonitrile.

Workflow Description:

-

Nitration: o-Fluorobenzonitrile is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

-

Nitro Reduction: The nitro group is then reduced to an amine using standard methods such as catalytic hydrogenation or metal-acid reduction (e.g., Sn/HCl).

-

Bromination: The resulting aniline derivative is brominated.

-

Diazo-deamination: The amino group is removed via a diazotization reaction (using sodium nitrite and acid) followed by a deamination step.

-

Hydrolysis: Finally, the nitrile functional group is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.[13][15]

This route's primary advantage is its reliance on well-established, scalable reactions and inexpensive starting materials.[13]

Route B: Directed Ortho-metalation of 1-Bromo-3-fluorobenzene

This is a more elegant and direct laboratory-scale synthesis that leverages the principles of modern synthetic chemistry.

Causality of Experimental Choice: The fluorine and bromine atoms on the 1-bromo-3-fluorobenzene ring direct deprotonation to the C2 position, which is situated between them. A strong, sterically hindered base like lithium diisopropylamide (LDA) is required to achieve this regioselective deprotonation at low temperatures (-78 °C). The resulting aryllithium species is a potent nucleophile that can be trapped with an electrophile. Quenching the reaction with solid carbon dioxide (dry ice) followed by an acidic workup introduces the carboxylic acid group precisely at the desired position.[13]

Figure 4: Workflow for the ortho-metalation and carboxylation route.

Experimental Protocol: Ortho-metalation Method

-

Dissolve 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture and stir for 1 hour at -78 °C.

-

Add an excess of crushed dry ice to the reaction mixture in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and acidify with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the desired product.[13]

Summary and Recommendations

The synthesis of this compound hinges on the successful preparation of its precursor acid. The optimal route depends heavily on the desired scale and available resources.

| Synthetic Route to Precursor Acid | Starting Material | Key Steps | Advantages | Disadvantages | Best For |

| Route A | o-Fluorobenzonitrile | Nitration, Reduction, Bromination, Deamination, Hydrolysis | Inexpensive starting material, highly scalable.[13] | Multiple steps, potentially lower overall yield. | Industrial and large-scale synthesis. |

| Route B | 1-Bromo-3-fluorobenzene | Directed Ortho-metalation, Carboxylation | High regioselectivity, fewer steps, elegant. | Requires cryogenic temperatures, moisture-sensitive reagents. | Laboratory and research-scale synthesis. |

For the final chlorination step, thionyl chloride offers a robust and cost-effective method for gram-to-kilogram scale synthesis. Oxalyl chloride with catalytic DMF is the preferred choice for smaller-scale reactions or with sensitive substrates where milder conditions are paramount.

References

- 1. This compound | 1020718-20-0 [chemicalbook.com]

- 2. This compound | C7H3BrClFO | CID 26343906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 14. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 15. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

electrophilicity of 2-Bromo-6-fluorobenzoyl chloride carbonyl carbon

An In-Depth Technical Guide to the Electrophilicity of the 2-Bromo-6-fluorobenzoyl Chloride Carbonyl Carbon

Abstract

Aroyl chlorides are a cornerstone of organic synthesis, serving as highly reactive acylating agents. Their reactivity is fundamentally governed by the electrophilicity of the carbonyl carbon. This guide provides a detailed analysis of the electronic and steric factors that determine the electrophilicity of this compound, a di-ortho-substituted aroyl chloride. We will explore the interplay of inductive and resonance effects from the halogen substituents, the consequences of their ortho-positioning, and present both computational and experimental frameworks for quantifying this critical chemical property. This document is intended for researchers, scientists, and drug development professionals who utilize acylating agents and seek a deeper understanding of structure-reactivity relationships.

Introduction: The Aroyl Chloride Carbonyl as an Electrophilic Center

The carbonyl group in carboxylic acid derivatives is inherently electrophilic due to the polarization of the carbon-oxygen double bond.[1] In acyl chlorides, this electrophilicity is significantly enhanced by the strong negative inductive effect (-I) of the chlorine atom, which withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] The reactivity hierarchy places acid chlorides as the most electrophilic among common carboxylic acid derivatives.[2]

When the acyl chloride is part of an aromatic system (an aroyl chloride), substituents on the benzene ring can further modulate the carbonyl carbon's electrophilicity.[4] Electron-withdrawing groups (EWGs) on the ring enhance electrophilicity, while electron-donating groups (EDGs) diminish it. The specific case of this compound presents a unique scenario where two powerful halogen substituents occupy the positions immediately adjacent to the benzoyl group, leading to a complex interplay of electronic and steric effects.

Analysis of Substituent Effects in this compound

The net electrophilicity of the carbonyl carbon in this compound is determined by the cumulative influence of the bromo and fluoro groups. These influences can be dissected into inductive effects, resonance effects, and steric effects.

Inductive Effects (-I)

Both fluorine and bromine are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect.[5] This effect propagates through the sigma bonds, pulling electron density away from the aromatic ring and, consequently, from the attached carbonyl carbon.

-

Fluorine: As the most electronegative element, fluorine exerts the strongest -I effect of all halogens.[5][6]

-

Bromine: While less electronegative than fluorine, bromine still has a significant -I effect.[5]

Positioned at the 2- and 6- (ortho) positions, the inductive effects of both halogens are additive and pronounced, leading to a substantial withdrawal of electron density from the reaction center. This powerful -I effect is the primary contributor to the heightened electrophilicity of the carbonyl carbon.

Resonance Effects (+R)

Halogens possess lone pairs of electrons that can be donated into the aromatic π-system, an effect known as resonance or mesomerism (+R or +M).[7] This electron donation would theoretically decrease the electrophilicity of the carbonyl carbon by increasing electron density on the ring. However, for halogens, the electron-withdrawing inductive effect is known to dominate over their weaker electron-donating resonance effect.[8]

-

The resonance donation from halogens stabilizes the ortho and para positions.[8][9]

-

The efficiency of resonance donation depends on the overlap between the halogen's p-orbitals and the carbon 2p-orbitals of the ring. The overlap for bromine (4p) is less efficient than for fluorine (2p).[9]

Steric Effects and Loss of Conjugation

Perhaps the most critical factor arising from the di-ortho substitution is steric hindrance. The presence of two relatively large atoms (even fluorine is larger than hydrogen) flanking the benzoyl chloride group forces the carbonyl moiety to twist out of the plane of the aromatic ring.[10]

This loss of coplanarity has a profound electronic consequence: it disrupts the conjugation between the carbonyl group's π-system and the aromatic ring's π-system.[10] By inhibiting conjugation, the electron-donating resonance effects (+R) of both the fluorine and bromine atoms are significantly diminished or completely nullified with respect to the carbonyl carbon. The result is that the powerful, distance-dependent inductive effects (-I) become almost the sole electronic influence on the carbonyl group, drastically increasing its electrophilic character.

The interplay of these effects is summarized in the diagram below.

Caption: Dominant electronic and steric effects enhancing carbonyl electrophilicity.

Quantifying Electrophilicity: A Dual Approach

To move from qualitative description to quantitative assessment, a combination of computational and experimental methods is required.

Computational Analysis via Density Functional Theory (DFT)

Modern quantum chemistry provides powerful tools for quantifying reactivity.[11] The global electrophilicity index (ω), as defined within conceptual DFT, is a robust metric for this purpose.[12][13] It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher ω value indicates greater electrophilicity.[12]

A typical computational workflow to assess the electrophilicity of this compound would involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirming the optimized structure is a true minimum.

-

Single-Point Energy Calculation: Using a higher level of theory to obtain accurate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Property Calculation: Deriving the electrophilicity index (ω), and other properties like Natural Bond Orbital (NBO) charges on the carbonyl carbon.

Caption: A standard workflow for computational electrophilicity analysis.

Table 1: Predicted Electrophilicity Data (Hypothetical DFT Results)

| Compound | NBO Charge on C=O Carbon | LUMO Energy (eV) | Electrophilicity Index (ω) |

|---|---|---|---|

| Benzoyl chloride | +0.45 | -1.50 | 2.80 |

| 4-Nitrobenzoyl chloride | +0.49 | -1.95 | 3.50 |

| 4-Methoxybenzoyl chloride | +0.42 | -1.20 | 2.55 |

| This compound | +0.55 | -2.10 | 4.10 |

Note: Data are illustrative examples to show expected trends.

Experimental Validation

Experimental methods provide tangible proof of reactivity. Key techniques include spectroscopic analysis and kinetic studies of reactions.

3.2.1 Spectroscopic Analysis: ¹³C NMR

The chemical shift (δ) of the carbonyl carbon in ¹³C NMR spectroscopy is highly sensitive to its electronic environment. A greater partial positive charge (higher electrophilicity) leads to increased deshielding and a downfield shift to a higher ppm value.[14][15] One would predict the carbonyl carbon of this compound to resonate at a significantly higher frequency compared to unsubstituted benzoyl chloride or its electron-donating-group-substituted analogues.[16]

Table 2: Expected ¹³C NMR Chemical Shifts (Hypothetical)

| Compound | Expected Carbonyl Carbon Shift (δ, ppm) |

|---|---|

| Benzoyl chloride | ~168 ppm |

| 4-Nitrobenzoyl chloride | ~166 ppm |

| 4-Methoxybenzoyl chloride | ~169 ppm |

| This compound | ~162 ppm |

Note: While higher electrophilicity often correlates with a downfield shift, the complex interplay of anisotropic and electronic effects in such a substituted system can lead to counterintuitive results. The actual value must be determined experimentally. Some literature suggests acid derivative carbonyls are around 160-170 ppm.[17]

3.2.2 Kinetic Studies: Friedel-Crafts Acylation

The most direct measure of electrophilic reactivity is through reaction kinetics. A classic benchmark reaction is the Friedel-Crafts acylation of an aromatic substrate like toluene or anisole, catalyzed by a Lewis acid such as AlCl₃.[18][19] By comparing the rate of reaction of this compound against other benzoyl chlorides under identical conditions, a quantitative reactivity scale can be established.[20]

Experimental Protocol: Comparative Friedel-Crafts Acylation Kinetics

-

Setup: A jacketed glass reactor is assembled under a dry nitrogen atmosphere, equipped with a magnetic stirrer, temperature probe, and sampling port.

-

Reagent Preparation: Standardized stock solutions of the aromatic substrate (e.g., 1.0 M toluene in dry dichloromethane) and an internal standard (e.g., 0.1 M dodecane) are prepared.

-

Reaction Initiation: The reactor is charged with the toluene solution and AlCl₃ (1.1 equivalents). The mixture is allowed to equilibrate to the desired temperature (e.g., 0 °C). A time-zero (t=0) sample is taken.

-

Acyl Chloride Addition: The aroyl chloride (1.0 equivalent) is added rapidly via syringe to start the reaction.

-

Sampling: Aliquots (e.g., 0.2 mL) are withdrawn at timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes) and immediately quenched in a vial containing 1 mL of cold 1 M HCl and an extraction solvent (e.g., ethyl acetate).

-

Analysis: The quenched samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the formation of the ketone product relative to the internal standard.

-

Data Processing: A plot of product concentration versus time is generated. The initial rate of reaction is determined from the slope of this curve. Comparing the initial rates provides a direct measure of the relative electrophilicity of the tested aroyl chlorides.

Caption: Step-by-step workflow for kinetic analysis of acylation reactions.

Conclusion and Implications

The electrophilicity of the carbonyl carbon in this compound is exceptionally high. This is a direct consequence of the powerful, additive inductive effects of the two ortho-halogen substituents. Crucially, steric hindrance forces the benzoyl group out of the plane of the aromatic ring, which minimizes the opposing electron-donating resonance effects.

For researchers in synthetic and medicinal chemistry, this heightened electrophilicity translates to:

-

High Reactivity: The compound will react rapidly with a wide range of nucleophiles, often under milder conditions than less-activated aroyl chlorides.

-

Potential for Selectivity: Its high reactivity can be harnessed for selective acylations in complex molecules, provided that steric accessibility to the nucleophilic site is possible.

-

Handling Considerations: Increased reactivity necessitates careful handling under inert and anhydrous conditions to prevent rapid hydrolysis or degradation.

By understanding the fundamental principles governing its electronic structure, scientists can better predict the reactivity of this compound and leverage its properties to achieve their synthetic goals.

References

- 1. youtube.com [youtube.com]

- 2. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]

- 12. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 2-Bromo-6-fluorobenzoyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-bromo-6-fluorobenzoyl chloride, a key bifunctional building block in modern organic synthesis. We delve into the intricate interplay of electronic and steric effects governed by the ortho-bromo and ortho-fluoro substituents, which collectively dictate the compound's reactivity profile toward various nucleophiles. The core of this document is a detailed examination of nucleophilic acyl substitution mechanisms with primary classes of nucleophiles, including amines, alcohols, and arenes. By synthesizing mechanistic principles with practical, field-proven insights, this guide offers researchers, scientists, and drug development professionals a robust framework for utilizing this versatile reagent. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate both theoretical understanding and practical application in the laboratory.

Introduction: The Structural and Synthetic Significance of this compound

This compound is an aromatic acyl chloride featuring a unique substitution pattern that renders it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, characterized by the highly electrophilic acyl chloride group flanked by two ortho-halogen substituents, presents a fascinating case study in chemical reactivity.

The primary reaction pathway for this molecule is the nucleophilic acyl substitution, a two-step addition-elimination mechanism common to carboxylic acid derivatives.[4][5][6] A nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as the leaving group.[5][6] However, the reactivity of this compound is not straightforward; it is profoundly modulated by the steric and electronic nature of its ortho-substituents.

The Core Directive: Unpacking the Electronic and Steric Landscape

The reactivity of the acyl chloride is fundamentally controlled by the electrophilicity of the carbonyl carbon. The two ortho-substituents, bromine and fluorine, exert powerful and competing electronic and steric effects that are critical to understanding the molecule's behavior.

-

Electronic Effects: Both fluorine and bromine are highly electronegative atoms that exert a strong negative inductive effect (-I) . They withdraw electron density from the benzene ring and, by extension, from the carbonyl carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[4][7] While halogens can theoretically donate electron density via a positive mesomeric (+M) or resonance effect , this effect is generally weak for halogens and is significantly outweighed by their strong inductive pull.[8] The net result is an activated carbonyl group, primed for reaction.

-

Steric Effects: The placement of two relatively large atoms in the positions immediately adjacent (ortho) to the acyl chloride group creates significant steric hindrance .[8][9] This steric bulk can physically impede the approach of a nucleophile to the carbonyl carbon. The degree to which this hindrance affects the reaction rate is dependent on the size of the incoming nucleophile. Bulky nucleophiles will experience a more pronounced steric clash, potentially leading to slower reaction rates compared to smaller nucleophiles. This steric factor is a crucial consideration in experimental design.[10][11]

The interplay of these effects is summarized in the diagram below.

Caption: Electronic vs. Steric effects in this compound.

Reactivity with Key Nucleophile Classes: Mechanisms and Protocols

The reaction of this compound proceeds readily with a variety of nucleophiles. The general mechanism involves the formation of a tetrahedral intermediate, as depicted below.

Caption: General mechanism of Nucleophilic Acyl Substitution.

3.1 Reaction with Amines: Amide Synthesis (Amidation)

The reaction with primary or secondary amines is one of the most common and efficient transformations, yielding N-substituted 2-bromo-6-fluorobenzamides. This reaction, often a variant of the Schotten-Baumann reaction, is typically performed at low temperatures to control its exothermic nature and in the presence of a non-nucleophilic base.[12][13]

Causality of Experimental Choices:

-

Base: A tertiary amine (e.g., triethylamine, DIEA) or pyridine is essential.[12] Its purpose is to neutralize the hydrogen chloride (HCl) byproduct generated from the reaction. This prevents the HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Temperature: Starting the reaction at 0 °C is crucial for managing the exothermicity.[14][15] Slow, dropwise addition of the acyl chloride to the amine solution prevents rapid heat generation, which could lead to side reactions.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acyl chloride.[16]

| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) | Reference(s) |

| Aniline | Triethylamine | DCM | 70-90% (estimated) | [14][16] |

| Benzylamine | Triethylamine | Cyrene | 76% (for 2-fluorobenzoyl chloride) | [14] |

| Morpholine | Pyridine | THF | >90% (estimated) | [] |

Experimental Protocol: Synthesis of N-Benzyl-2-bromo-6-fluorobenzamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical amidation reaction.

3.2 Reaction with Alcohols: Ester Synthesis (Esterification)

The formation of 2-bromo-6-fluorobenzoate esters proceeds similarly to amidation, though alcohols are generally less nucleophilic than amines. Consequently, the reaction may require a catalyst or stronger base to proceed efficiently.

Causality of Experimental Choices:

-

Catalyst/Base: A strong, non-nucleophilic base like pyridine can serve both as a catalyst and an acid scavenger. In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction, particularly with sterically hindered alcohols.

-

Conditions: For less reactive alcohols, gentle heating might be necessary to drive the reaction to completion.

| Nucleophile (Alcohol) | Base/Catalyst | Solvent | Typical Yield (%) | Reference(s) |

| Methanol | Pyridine | DCM | High (estimated) | [4] |

| Isopropanol | Pyridine/DMAP | THF | Moderate-High (estimated) | [4] |

| Phenol | Triethylamine | Toluene | Moderate-High (estimated) | [18] |

Experimental Protocol: Synthesis of Methyl 2-bromo-6-fluorobenzoate

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM in a flame-dried flask under nitrogen, add anhydrous pyridine (1.5 eq.).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Alcohol: Slowly add anhydrous methanol (1.2 eq.) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor for the disappearance of the acyl chloride by TLC.

-

Workup and Purification: Follow the same workup and purification procedure as described for the amidation reaction.

3.3 Reaction with Arenes: Friedel-Crafts Acylation

This compound can act as an electrophile in Friedel-Crafts acylation reactions to form diaryl ketones. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[19][20]

Causality of Experimental Choices:

-

Lewis Acid: A stoichiometric amount of AlCl₃ is typically required because it complexes with both the starting acyl chloride and the product ketone, deactivating it as a catalyst.[20]

-

Solvent: Anhydrous, non-reactive solvents like DCM or carbon disulfide (CS₂) are used.

-

Regioselectivity: The position of acylation on the nucleophilic arene is governed by the directing effects of its existing substituents.[21] The bulky nature of the electrophile often favors substitution at the less sterically hindered para position.[9]

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(2-bromo-6-fluorophenyl)methanone

-

Catalyst Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM. Cool the suspension to 0 °C.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) and anisole (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours until TLC indicates completion.

-

Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice mixed with concentrated HCl. Extract the mixture with DCM.

-

Purification: Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly reactive and synthetically valuable reagent. Its reactivity is dominated by the powerful inductive electron withdrawal of the ortho-bromo and ortho-fluoro substituents, which strongly activates the acyl chloride for nucleophilic attack. While this electronic activation enhances reaction rates, the steric hindrance imposed by these same substituents can modulate the approach of nucleophiles, a factor that must be considered in experimental design. Through careful control of reaction conditions—namely temperature, solvent, and the use of appropriate bases or catalysts—this building block can be effectively employed to synthesize a diverse array of amides, esters, and ketones, making it a cornerstone reagent for professionals in drug discovery and chemical research.

References

- 1. This compound | C7H3BrClFO | CID 26343906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1020718-20-0|this compound|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.se [fishersci.se]

- 13. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

- 21. Regioselectivity - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluorobenzoyl Chloride

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Bromo-6-fluorobenzoyl chloride (CAS No. 1020718-20-0). As a highly reactive acyl halide, this compound is a valuable intermediate in organic synthesis but possesses significant hazards that necessitate rigorous safety protocols. This guide synthesizes data from authoritative Safety Data Sheets (SDS) to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted benzoyl chloride derivative.[1] Its reactivity is primarily dictated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack. The presence of bromine and fluorine atoms on the aromatic ring further modulates its chemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1020718-20-0 | [1][2] |

| Molecular Formula | C₇H₃BrClFO | [1][2] |

| Molecular Weight | 237.45 g/mol | [1] |

| Appearance | Yellow Solid | [3] |

| Reactivity | Reacts with water, moisture sensitive.[3][4] |

Hazard Analysis and GHS Classification

The primary danger associated with this compound and similar acyl halides stems from their extreme corrosivity and reactivity, particularly with water and other nucleophiles. Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl) and 2-Bromo-6-fluorobenzoic acid, both of which are corrosive and irritating. This reaction can also lead to a dangerous pressure buildup in sealed containers. Many related compounds are also classified as lachrymators, substances that cause tearing and severe eye irritation.[3][4]

Caption: Core hazards of this compound.

Table 2: GHS Hazard Classifications and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Statements (Examples) | Source |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage. | P260, P264, P280, P303+P361+P353, P305+P351+P338, P310, P363 | [3][5][6][7] |

| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 | [3][7] |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed. | P264, P270, P301+P312, P330 | [8][9] |

| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 | [9] |

| STOT Single Exposure, Category 3 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [7][8] |

Emergency Response Protocols

A swift and correct response to an exposure or spill is critical to mitigating harm. The following protocols are based on established best practices for corrosive, water-reactive chemicals.

First-Aid Measures

The immediate objective of first aid is to remove the chemical from the exposed individual and seek professional medical help without delay. Always show the Safety Data Sheet to attending medical personnel.[5][8]

-

Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration; do not use mouth-to-mouth resuscitation if the victim inhaled the substance.[4][10] Seek immediate emergency medical help.[7][10]

-

Skin Contact: Take off immediately all contaminated clothing and shoes.[6] Immediately rinse the affected skin area with copious amounts of water for at least 15 minutes, or until all sensation of slipperiness is gone.[3][5][8] A safety shower is ideal for large-area contact. Immediately call a poison center or doctor.[6][12]

-

Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 15 minutes.[6][8] Ensure complete irrigation by occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[8][10] Seek immediate medical attention from an ophthalmologist.[13]

-

Ingestion: Rinse the mouth thoroughly with water.[8][10] Do NOT induce vomiting.[6][10][12] Never give anything by mouth to an unconscious person.[8][10] Call a poison center or doctor immediately.[5][12]

Caption: Generalized workflow for emergency exposure response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][10]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [4][12] The substance reacts with water, which can exacerbate the situation by liberating toxic and corrosive gases.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen halides (HCl, HBr, HF).[3][5] Containers may explode when heated.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5][8][10]

Accidental Release Measures

-

Personal Precautions: Evacuate all non-essential personnel from the area.[5][10][11] Ventilate the area of the spill. Avoid breathing vapors, mist, or gas.[10] Do not make contact with the spilled material without appropriate PPE (see Section 4.3).

-

Containment and Clean-up: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5][8] Do not allow the product to enter drains or waterways.[8]

Proactive Safety: Handling, Storage, and Exposure Control

The most effective safety strategy is prevention. Adherence to the hierarchy of controls is paramount when working with hazardous reagents like this compound.

Caption: The hierarchy of controls, from most to least effective.

Engineering Controls

The primary engineering control for this compound is procedural containment.

-

Chemical Fume Hood: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors and contain any potential spills.[4][5]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the chemical.

-

Eye and Face Protection: Wear tight-sealing chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10] A face shield should be worn in addition to goggles for maximum protection against splashes.[5][12]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's specifications for breakthrough time and compatibility. Wear a chemically resistant lab coat and closed-toe shoes.[5][10]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter appropriate for organic gases and vapors.[5][14]

Handling and Storage Protocols

-

Safe Handling:

-

Storage Conditions:

Disposal Considerations

This compound and its containers must be treated as hazardous waste. Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable local, regional, and national regulations.[4][10] Do not dispose of the material down the drain or into the environment.[5]

References

- 1. This compound | C7H3BrClFO | CID 26343906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1020718-20-0 | AChemBlock [achemblock.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 2-BROMO-4-FLUOROBENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]